pyrrolo[2,1-b][1,3]thiazole-5-carboxylic acid
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Overview
Description
Pyrrolo[2,1-b][1,3]thiazole-5-carboxylic acid is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound consists of a fused pyrrole and thiazole ring system, which imparts distinct chemical and biological properties. The presence of the carboxylic acid functional group further enhances its reactivity and potential for derivatization.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[2,1-b][1,3]thiazole-5-carboxylic acid can be achieved through several methods. One common approach involves the construction of the bicyclic system from existing pyrrole or thiazole rings using alkylation and dipolar cycloaddition reactions . Alternatively, it can be synthesized from acyclic precursors through cyclization reactions. Recent advancements have introduced the use of various catalysts and microwave irradiation to enhance the efficiency and yield of the synthesis .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms has been explored to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions: Pyrrolo[2,1-b][1,3]thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of oxidized derivatives such as carboxylates.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Pyrrolo[2,1-b][1,3]thiazole-5-carboxylic acid has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: Explored for its anticancer, anti-inflammatory, and anticonvulsant properties.
Industry: Utilized in the development of novel materials, including polymers and dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of pyrrolo[2,1-b][1,3]thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects . Additionally, its interaction with microbial cell membranes disrupts their integrity, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Pyrrolo[2,1-b][1,3]thiazole-5-carboxylic acid can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]thiazoles: These compounds also contain a fused thiazole ring but differ in the position of the nitrogen atom in the pyrazole ring.
Thiazole Derivatives: Compounds like thiazofurin and ritonavir share the thiazole ring but have different substituents and biological activities.
Uniqueness: this compound is unique due to its specific ring fusion and the presence of the carboxylic acid group, which allows for diverse chemical modifications and a broad range of biological activities.
Properties
CAS No. |
1369340-53-3 |
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Molecular Formula |
C7H5NO2S |
Molecular Weight |
167.2 |
Purity |
90 |
Origin of Product |
United States |
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